3,5-Diaminobenzamide

Übersicht

Beschreibung

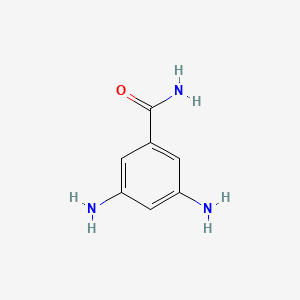

3,5-Diaminobenzamide is an aromatic diamine compound with the chemical formula C7H9N3O. It is characterized by the presence of two amino groups (-NH2) attached to the benzene ring at the 3 and 5 positions, and an amide group (-CONH2) at the 1 position. This compound is of significant interest in various fields of chemistry and materials science due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Diaminobenzamide can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitrobenzamide. The reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form 3,5-dinitrobenzoyl chloride, which is then treated with ammonia to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 3,5-dinitrobenzoic acid. This process uses a hydrogenation catalyst such as nickel-molybdenum-aluminum (Ni-M-Al) to achieve high yields and purity. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of nitro groups to amino groups .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diaminobenzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides and related compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Synthesis of Antituberculosis Agents:

- 3,5-Diaminobenzamide is utilized in synthesizing 3,5-disubstituted pyridine derivatives, which have shown potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains .

- These compounds inhibit M. tuberculosis H37Rv with minimum inhibitory concentrations (MIC) of 1.56 μg/ml. Compound 24 , a 3,5-disubstituted pyridine derivative, has a selectivity index of 54.64 against CHO-K1 cells and 78.26 against VERO cell lines .

- Compound 24 forms a stable complex with the target protein DprE1, with a predicted binding energy of -8.73 kcal/mol, and inhibits multidrug-resistant clinical isolates of M. tuberculosis at 6.25 μg/ml .

2. PARP Inhibitors for Cancer Therapy:

- This compound derivatives are used in synthesizing benzimidazole carboxamide compounds, which act as PARP-1 and PARP-2 inhibitors .

- These inhibitors have shown potential anticancer activities with IC50 values around 4 nM against both PARP-1 and PARP-2 .

- Certain compounds exhibit in vitro cytotoxicities against MDA-MB-436 and CAPAN-1 cell lines, with values of 17.4 µM and 11.4 µM, and 19.8 µM and 15.5 µM, respectively .

- Structure-activity relationship studies indicate that the presence and position of carbonyl groups, as well as interactions with residues in the binding pocket, affect the inhibition potency .

3. Synthesis of Novel Tribenzamides:

* this compound is used in the synthesis of novel tribenzamides with flexible and rigid moieties .

* These tribenzamides are characterized and evaluated for their ability to detect mercuric ions .

Data Tables of Key Compounds and their Activities

Case Studies

1. Development of PARP Inhibitors:

- In the development of PARP inhibitors, researchers synthesized a series of benzimidazole carboxamide derivatives using this compound as a key building block .

- These compounds were designed to improve activity by introducing a side chain at the attachment point of a five-member cyclic amine .

- Compound 5cj showed a lower IC50 than 5cp , indicating that electron-withdrawing groups enhanced activity .

2. Synthesis of Substituted Pyridine Derivatives:

- In the synthesis of antituberculosis agents, this compound was used to create 3,5-disubstituted pyridine derivatives .

- Structure-activity relationship (SAR) studies identified optimal substitutions needed for activity against M. tuberculosis H37Rv .

- Compound 24 was identified as a potent member of this series and was shown to form a stable complex with the target protein DprE1 .

Wirkmechanismus

The mechanism of action of 3,5-diaminobenzamide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Diaminobenzamide: Similar structure but with amino groups at the 3 and 4 positions.

3,5-Diaminobenzoic acid: Similar structure but with a carboxyl group (-COOH) instead of an amide group.

3,5-Diaminotoluene: Similar structure but with a methyl group (-CH3) instead of an amide group.

Uniqueness

3,5-Diaminobenzamide is unique due to the presence of both amino and amide groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

3,5-Diaminobenzamide (BODA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its two amino groups located at the 3 and 5 positions of a benzamide structure. This configuration contributes to its biological activity by enhancing interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

| Candida albicans | 0.83 μM |

| Micrococcus luteus | Not specified |

The data indicate that this compound has potent inhibitory effects against both Gram-negative and Gram-positive bacteria, as well as antifungal activity against Candida species .

The mechanism through which this compound exerts its antimicrobial effects involves several pathways:

- Inhibition of Protein Synthesis : It acts as an aminoglycoside mimic, inhibiting bacterial growth by interfering with protein synthesis mechanisms .

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to key bacterial enzymes such as MurD and DNA gyrase. These interactions are critical for its antibacterial activity .

Anticancer Activity

Beyond its antimicrobial properties, this compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cellular proliferation in certain cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

- Cell Line : HeLa (cervical cancer)

- IC50 Value : Approximately 25 µM after 48 hours of exposure.

These findings suggest that this compound could serve as a potential lead compound for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the benzene ring or modifications to the amine groups can significantly impact its efficacy and selectivity.

Table 2: SAR Insights for this compound

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Substitution at para position | Altered binding affinity |

These insights can guide future synthetic efforts to enhance the biological profile of this compound .

Eigenschaften

IUPAC Name |

3,5-diaminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCMSACQRPYYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467813 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-15-8 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.